Cas no 86168-78-7 (sermorelin)

sermorelin 化学的及び物理的性質
名前と識別子
-
- sermorelin
- GRF (1-29) amide (human)
- H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2
- growth hormone releasing factor*fragment 1-29 ami
- Sermorelin Aceta
- Sermorelin Acetate
- SERMORELIN, GROWTH HORMONE RELEASING FACTOR FRAGMENT 1-40 AMIDE
- GHRH (1-29)
- Growth Hormone Releasing Factor Fragment 1-29 amide human
- Sermorelin [INN:BAN]
- Somatoliberin (human pancreatic islet), 29-L-argininamide-30-de-L-glutamine-31-de-L-glutamine-32-deglycine-33-de-L-glutamic acid-34-de-L-serine-35-de-L-asparagine-36-de-L-glutamine-37-de-L-glutamic acid-38-de-L-arginine-39-deglycine-40-de-L-alanine-41-de-L-arginine-42-de-L-alanine-43-de-L-argininyl-44-de-L-leucinamide
- Sermorelina
- Sermorelina [Spanish]
- Sermoreline
- Sermoreline [French]
- Sermorelinum
- Sermorelinum [Latin]
- UNII-89243S03TE
- Somatoliberin (human pancreatic islet), 29-L-argininamide-30-de-L-glutamine-31-de-L-glutamine-32-deglycine-33-de-L-glutamic acid-34-de-L-serine-35-de-L-asparagine-36-de-L-glutamine-37-de-L-glutamic acid-38-de-L-arginine-39-deglycine-40-de-L-alanine-41-de-L-arginine-42-de-L-alanine-43-de-L-arginine-44-de-L-leucinamide- (ZCI)
- 1-29-Human GH-RH-NH2
- 1-29-Human GRF-NH2
- 1: PN: WO2021160188 SEQID: 1 claimed protein
- 2: PN: US20050203009 SEQID: 2 claimed protein
- 2: PN: WO2023014978 SEQID: 2 claimed sequence
- 3: PN: US20140249083 SEQID: 4 claimed protein
- 3: PN: WO2014004934 SEQID: 3 claimed protein
- 3: PN: WO2014131122 SEQID: 4 claimed protein
- [1-29]-Human somatoliberin-NH2
- Geref
- Groliberin
- Groliberin R
- hGH-RH-(1-29)-NH2
- Human growth hormone-releasing factor(1-29) amide
- Human growth hormone-releasing hormone(1-29) amide
- Human pancreatic somatoliberin(1-29) amide
- Human somatoliberin-(1-29) amide
- MeSH ID: D017337
- Porcine growth hormone-releasing factor(1-29)-NH2
- TYR-ALA-ASP-ALA-ILE-PHE-THR-ASN-SER-TYR-ARG-LYS-VAL-LEU-GLY-GLN-LEU-SER-ALA-ARG-LYS-LEU-LEU-GLN-ASP-ILE-MET-SER-ARG-NH2
- GROWTH HORMONE-RELEASING FACTOR (HUMAN)-(1-29)-PEPTIDE AMIDE RECOMBINANT
- Tyr-Ala-D-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(D-Asp3,(1-29)-NH2)
- hGHRH(1-29)NH2
- CHEBI:9118
- SERMORELIN [WHO-DD]
- L-tyrosyl-L-alanyl-L-alpha-aspartyl-L-alanyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-asparaginyl-L-seryl-L-tyrosyl-L-arginyl-L-lysyl-L-valyl-L-leucylglycyl-L-glutaminyl-L-leucyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-leucyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-isoleucyl-L-methionyl-L-seryl-L-argininamide
- Tyr-D-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(D-Ala2(1-29)-NH2)
- AC-8930
- GHRH(1-29)-NH2
- BDBM50004966
- Geref (TN)
- Sermorelinum (Latin)
- Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(GRF(1-29)-NH2)
- H01AC04
- V04CD03
- GHRH(1-29)NH2
- Somatotropin-Releasing-Hormone(1-29)Amide
- SERMORELIN [INN]
- 86168-78-7
- Sermorelin (INN)
- SERMORELIN [MI]
- Tyr-Ala-Asp-Ala-Ile-Phe-Thr-D-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg(D-Asn8,(1-29)-NH2)
- SCHEMBL34139
- DTXSID70903978
- L-Tyr-L-Ala-L-Asp-L-Ala-L-Ile-L-Phe-L-Thr-L-Asn-L-Ser-L-Tyr-L-Arg-L-Lys-L-Val-L-Leu-Gly-L-Gln-L-Leu-L-Ser-L-Ala-L-Arg-L-Lys-L-Leu-L-Leu-L-Gln-L-Asp-L-Ile-L-Met-L-Ser-L-Arg
- GRF(1-29)NH2
- SERMORELIN [VANDF]
- DTXCID301331916
- 89243S03TE
- Growth Hormone-Releasing Factor(1-29)Amide
- EX-A5534
- YADAIFTNSYRKVLGQLSARKLLQDIMSR
-
- MDL: MFCD00076559
- インチ: 1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1
- InChIKey: WGWPRVFKDLAUQJ-MITYVQBRSA-N
- ほほえんだ: [C@H](C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N)CCCNC(N)=N)CC1C=CC(O)=CC=1)(NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](N)CC1C=CC(O)=CC=1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 3356.822054g/mol
- ひょうめんでんか: 0
- XLogP3: -12.1
- 水素結合ドナー数: 52
- 水素結合受容体数: 49
- 回転可能化学結合数: 118
- どういたいしつりょう: 3355.818699g/mol
- 単一同位体質量: 3355.818699g/mol
- 水素結合トポロジー分子極性表面積: 1470Ų
- 重原子数: 236
- 複雑さ: 7640
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 31
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 1001
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.45
- 屈折率: 1.649
- PSA: 1472.20000
- LogP: 5.07090
- ひせんこうど: D20 -63.1° (c = 1 in 30% acetic acid)
- ようかいせい: 未確定
sermorelin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
sermorelin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73910-1mg |
Sermorelin |
86168-78-7 | 1mg |
¥876.0 | 2021-09-07 | ||
eNovation Chemicals LLC | D663487-120mg |
Sermorelin acetate salt |
86168-78-7 | 98% | 120mg |
$265 | 2024-05-24 | |
DC Chemicals | DC10321-1 g |
Sermorelin |
86168-78-7 | >98% | 1g |
$2200.0 | 2022-02-28 | |
LKT Labs | S1969-10 mg |
Sermorelin Acetate |
86168-78-7 | ≥95% | 10mg |
$1,281.80 | 2023-07-10 | |
S e l l e c k ZHONG GUO | P1128-5mg |
Sermorelin |
86168-78-7 | 5mg |
¥1875.53 | 2022-04-26 | ||
DC Chemicals | DC10321-100mg |
Sermorelin |
86168-78-7 | >98% | 100mg |
$550.0 | 2023-09-15 | |
eNovation Chemicals LLC | D663487-250mg |
Sermorelin acetate salt |
86168-78-7 | 98% | 250mg |
$325 | 2024-05-24 | |
LKT Labs | S1969-10mg |
Sermorelin Acetate |
86168-78-7 | ≥95% | 10mg |
$1345.90 | 2024-05-21 | |
A2B Chem LLC | AX45185-1mg |
GRF (1-29) amide (human) acetate salt H-Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 acetate salt |
86168-78-7 | >96% | 1mg |
$274.00 | 2024-04-19 | |
eNovation Chemicals LLC | D663487-250mg |
Sermorelin acetate salt |
86168-78-7 | 98% | 250mg |
$325 | 2025-02-26 |
sermorelin 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Trifluoroacetic acid , Triisopropylsilane , Water ; 15 min, rt
ごうせいかいろ 3
1.2 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.3 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.4 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.5 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.6 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.7 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.8 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.9 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.10 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.11 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.12 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.13 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.14 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.15 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 30 s, rt; 12 min, rt
1.16 Reagents: Hydrofluoric acid Solvents: p-Cresol ; 1 h, 0 °C
ごうせいかいろ 4
sermorelin Raw materials
- Nα-Boc-L-asparagine
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- (tert-Butoxycarbonyl)-L-methionine
- Boc-L-Ile-OH
- (S)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoic acid
- Boc-L-Ala-OH
- tert-Butoxycarbonyl-L-glutamine
- Boc-glycine
- (2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoic acid
- Boc-L-Leu-OH
- Boc-Asp-OH
- Boc-Thr-OH
- Boc-Lys-OH
- Boc-L-Valine
- N-Boc-L-tyrosine
sermorelin Preparation Products
sermorelin 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
sermorelinに関する追加情報
Recent Advances in Sermorelin (86168-78-7) Research: A Comprehensive Review
Sermorelin (CAS: 86168-78-7), a synthetic peptide analog of growth hormone-releasing hormone (GHRH), has garnered significant attention in recent years due to its potential therapeutic applications in growth hormone deficiency (GHD) and age-related metabolic disorders. This research brief synthesizes the latest findings on sermorelin, focusing on its molecular mechanisms, clinical efficacy, and emerging applications in the field of chemical biology and medicine.
Recent studies have elucidated the precise binding interactions between sermorelin and the GHRH receptor (GHRHR), revealing its role in stimulating pituitary somatotrophs to release endogenous growth hormone (GH). Structural analyses using X-ray crystallography and NMR spectroscopy have confirmed that sermorelin's 29-amino acid sequence (corresponding to the 1-29 fragment of GHRH) retains high affinity for GHRHR while exhibiting improved metabolic stability compared to native GHRH.
Clinical trials conducted in 2023-2024 demonstrate sermorelin's efficacy in pediatric GHD, with a phase III study showing a 78% response rate in achieving normalized growth velocity. Notably, the peptide's pulsatile administration protocol (typically 1-2 μg/kg subcutaneous injections at bedtime) appears crucial for mimicking physiological GH secretion patterns. Pharmacokinetic studies reveal sermorelin's plasma half-life of approximately 15-20 minutes, necessitating its classification as a short-acting GH secretagogue.
Emerging research highlights sermorelin's potential beyond traditional GHD treatment. Preclinical models suggest neuroprotective effects in Alzheimer's disease through GH/IGF-1 mediated pathways, while ongoing trials investigate its application in muscle wasting disorders. However, recent safety analyses emphasize the need for careful monitoring of glucose metabolism, as sermorelin may exacerbate insulin resistance in predisposed individuals.
The manufacturing landscape for sermorelin has evolved significantly, with improved solid-phase peptide synthesis (SPPS) techniques yielding higher purity batches (≥98% by HPLC). Analytical methods including LC-MS and capillary electrophoresis have been optimized for quality control of the 86168-78-7 compound, addressing previous concerns about batch-to-batch variability in commercial preparations.
Future research directions include the development of sermorelin analogs with extended half-lives through PEGylation or lipid conjugation strategies, as well as combination therapies with ghrelin agonists for synergistic GH release. The peptide's role in longevity medicine continues to be debated, with conflicting data from recent primate studies regarding lifespan extension effects.
In conclusion, sermorelin (86168-78-7) remains a valuable tool for both clinical management of GH disorders and basic research into somatotropic axis regulation. The accumulating evidence supports its favorable safety profile compared to direct GH replacement, though optimal dosing regimens and long-term effects in adult populations require further investigation through rigorously controlled trials.

